molecular formula C10H13ClN2 B2834810 2-(2-Chlorophenyl)piperazine CAS No. 793614-34-3

2-(2-Chlorophenyl)piperazine

Cat. No. B2834810
CAS RN: 793614-34-3
M. Wt: 196.68
InChI Key: JBRNEAZTLHDKBX-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)piperazine is a useful organic compound for research related to life sciences .


Synthesis Analysis

The synthesis of 2-(2-Chlorophenyl)piperazine involves several steps. The FT-IR (Neat) values are: υ (cm −1): 1703 (C=C), 754 (C–Cl). The 1 H-NMR (CDCl 3, 500 MHz) values are: δ (ppm): 1.68–1.73 (2H, m, CH 2), 1.76–1.79 (2H, m, CH 2), 2.19–2.22 (2H, td, CH 2, J =9.0, 3.0 Hz), 2.30–2.33 (2H, m, CH 2), 5.68 (1H, t, –C=CH, J =3.0 Hz), 7.16–7.27 (3H, m, Ar-H), 7.35 (1H, d, Ar-H, J =7.5 Hz). The 13 C-NMR (CDCl 3, 125 MHz) values are: δ (ppm): 23.0, 23.4, 26.2, 30.0, 117.9, 127.0, 128.9, 130.0, 130.8, 132.0, 132.8, 133.1 .


Molecular Structure Analysis

The molecular structure of 2-(2-Chlorophenyl)piperazine is characterized by the 1,4-relationship of the two nitrogen atoms that comprise the six-membered ring .


Chemical Reactions Analysis

The chemical reactions of 2-(2-Chlorophenyl)piperazine involve several steps. The FT-IR (Neat) values are: υ (cm −1): 1703 (C=C), 754 (C–Cl). The 1 H-NMR (CDCl 3, 500 MHz) values are: δ (ppm): 1.68–1.73 (2H, m, CH 2), 1.76–1.79 (2H, m, CH 2), 2.19–2.22 (2H, td, CH 2, J =9.0, 3.0 Hz), 2.30–2.33 (2H, m, CH 2), 5.68 (1H, t, –C=CH, J =3.0 Hz), 7.16–7.27 (3H, m, Ar-H), 7.35 (1H, d, Ar-H, J =7.5 Hz). The 13 C-NMR (CDCl 3, 125 MHz) values are: δ (ppm): 23.0, 23.4, 26.2, 30.0, 117.9, 127.0, 128.9, 130.0, 130.8, 132.0, 132.8, 133.1 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(2-Chlorophenyl)piperazine include a molecular weight of 196.68 g/mol . It is a solid at room temperature and should be stored at 4°C, protected from light .

Scientific Research Applications

Mechanism of Action

Target of Action

The primary target of 2-(2-Chlorophenyl)piperazine is the 5-hydroxytryptamine receptor 2C (5-HT2C receptor) . This receptor is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin. It is a G protein-coupled receptor (GPCR) that is coupled to Gq/G11 and mediates excitatory neurotransmission .

Mode of Action

2-(2-Chlorophenyl)piperazine acts as an agonist at the 5-HT2C receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, 2-(2-Chlorophenyl)piperazine binds to the 5-HT2C receptor, activating it to produce a response .

Biochemical Pathways

Serotonin is a key neurotransmitter involved in a variety of physiological processes, including mood regulation, appetite, and sleep .

Pharmacokinetics

Like many other drugs, these properties are crucial in determining the drug’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of 2-(2-Chlorophenyl)piperazine’s action are largely dependent on its interaction with the 5-HT2C receptor. As an agonist of this receptor, it can enhance serotonergic neurotransmission, which can lead to various physiological effects. The specific effects can vary widely depending on the context and the individual’s unique biochemistry .

Action Environment

The action, efficacy, and stability of 2-(2-Chlorophenyl)piperazine can be influenced by various environmental factors. These can include the presence of other drugs, the individual’s health status, genetic factors, and even diet. For example, the presence of certain substances may affect the metabolism of 2-(2-Chlorophenyl)piperazine, potentially altering its efficacy or risk of side effects .

Safety and Hazards

2-(2-Chlorophenyl)piperazine is harmful and should be handled with care. It may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects . Proper glove removal technique should be used to avoid skin contact with this product .

Future Directions

Recent advances in the synthesis of piperazines focus on C–H functionalization . Piperazine and its derivatives show a wide range of biological and pharmaceutical activity, and are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . Major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring .

properties

IUPAC Name

2-(2-chlorophenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2/c11-9-4-2-1-3-8(9)10-7-12-5-6-13-10/h1-4,10,12-13H,5-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBRNEAZTLHDKBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CN1)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

793614-34-3
Record name 2-(2-chlorophenyl)piperazine
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